molecular formula C9H10N2 B3054418 4-(Pyridin-2-yl)butanenitrile CAS No. 60257-19-4

4-(Pyridin-2-yl)butanenitrile

Cat. No.: B3054418
CAS No.: 60257-19-4
M. Wt: 146.19 g/mol
InChI Key: KWONOCUDBWGFMH-UHFFFAOYSA-N
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Description

4-(Pyridin-2-yl)butanenitrile is an organic compound with the molecular formula C₉H₁₀N₂. It features a pyridine ring attached to a butanenitrile group.

Scientific Research Applications

4-(Pyridin-2-yl)butanenitrile has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-(Pyridin-2-yl)butanenitrile involves the reaction of 2-(3-cyanopropyl)pyridine with lithium aluminium hydride in dry ether. The mixture is heated under reflux for three hours, then cooled and treated with water, aqueous sodium hydroxide, and water again. The product is extracted with chloroform and purified by fractionation .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, ensuring the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

4-(Pyridin-2-yl)butanenitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-(Pyridin-2-yl)butanenitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The pyridine ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Pyridin-3-yl)butanenitrile
  • 4-(Pyridin-4-yl)butanenitrile
  • 2-(Pyridin-2-yl)ethanenitrile

Uniqueness

4-(Pyridin-2-yl)butanenitrile is unique due to the position of the nitrile group on the butane chain, which can influence its reactivity and interaction with other molecules. This positional isomerism can result in different biological activities and chemical properties compared to its analogs .

Properties

IUPAC Name

4-pyridin-2-ylbutanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2/c10-7-3-1-5-9-6-2-4-8-11-9/h2,4,6,8H,1,3,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWONOCUDBWGFMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CCCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50567234
Record name 4-(Pyridin-2-yl)butanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50567234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60257-19-4
Record name 4-(Pyridin-2-yl)butanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50567234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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